molecular formula C17H22N4OS2 B2575914 2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-90-4

2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2575914
CAS RN: 886905-90-4
M. Wt: 362.51
InChI Key: CCCRCDJWOSBCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H22N4OS2 and its molecular weight is 362.51. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1,2,4-Triazole derivatives, like 2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, have drawn significant interest in scientific research due to their broad spectrum of biological activities. They exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds have been the subject of extensive studies to understand their potential applications in various fields, including medicine and agriculture (Ohloblina, 2022).

Potential Therapeutic Applications

Recent advancements in the development of G protein-biased kappa agonists, which include certain 1,2,4-triazole derivatives, suggest that these compounds can reduce pain and itch with fewer side effects compared to traditional treatments. This highlights the therapeutic potential of 1,2,4-triazole derivatives in managing conditions such as anhedonia and psychosis, which have limited the clinical development of unbiased kappa opioid agonists (Mores et al., 2019).

Chemical Reactivity and Synthetic Applications

The synthesis and reactivity of 1,2,4-triazole-3-thione derivatives have been extensively reviewed, highlighting their high indicators of antioxidant and antiradical activity. This research underlines the importance of these compounds in creating new therapeutic agents, especially for conditions involving oxidative stress and radiation-induced damage (Kaplaushenko, 2019).

Heterocyclic Chemistry Innovations

The versatility of 1,2,4-triazole derivatives in heterocyclic chemistry is further demonstrated by their inclusion in novel synthetic methods for creating diverse biologically active compounds. This includes their role in the development of new drugs with anti-inflammatory, antiplatelet, antimicrobial, and antitumoral properties. Their structural diversity and potential for chemical modification make them valuable scaffolds in the design of new therapeutic agents (Ferreira et al., 2013).

Mechanism of Action

properties

IUPAC Name

2-ethyl-5-[(3-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS2/c1-3-13-18-17-21(19-13)16(22)15(24-17)14(12-7-5-9-23-12)20-8-4-6-11(2)10-20/h5,7,9,11,14,22H,3-4,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCRCDJWOSBCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCCC(C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.